Cas no 113336-23-5 (2-(4-chloro-1H-pyrazol-1-yl)acetonitrile)
2-(4-chloro-1H-pyrazol-1-yl)acetonitrile Chemical and Physical Properties
Names and Identifiers
-
- 2-(4-Chloro-1H-pyrazol-1-yl)acetonitrile
- (4-Chloro-1H-pyrazol-1-yl)acetonitrile
- 4-chloro-1H-Pyrazole-1-acetonitrile
- (4-chloro-1H-pyrazol-1-yl)acetonitrile(SALTDATA: FREE)
- 1H-Pyrazole-1-acetonitrile, 4-chloro-
- 2-(4-chloropyrazolyl)ethanenitrile
- ACMC-20doxb
- AGN-PC-0006FQ
- CTK0C9943
- PubChem23697
- SBB021942
- 2-(4-chloropyrazol-1-yl)acetonitrile
- ZEFWSTXCHGXTJA-UHFFFAOYSA-N
- 9015AC
- STK312779
- AK124572
- AB0072787
- BB 0261000
- ST45091907
- AKOS000309971
- MFCD04969697
- SCHEMBL15322352
- BBL038956
- ALBB-004618
- (4-CHLORO-1H-PYRAZOL-1-YL)METHYL CYANIDE
- EN300-229460
- CS-0158528
- DTXSID40554638
- AB87763
- DS-4690
- DB-060509
- 113336-23-5
- 2-(4-chloro-1H-pyrazol-1-yl)acetonitrile
-
- MDL: MFCD04969697
- Inchi: 1S/C5H4ClN3/c6-5-3-8-9(4-5)2-1-7/h3-4H,2H2
- InChI Key: ZEFWSTXCHGXTJA-UHFFFAOYSA-N
- SMILES: ClC1C=NN(C=1)CC#N
Computed Properties
- Exact Mass: 141.00952
- Monoisotopic Mass: 141.0093748g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 138
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 41.6
- XLogP3: 0.7
Experimental Properties
- Density: 1.337
- Boiling Point: 280.8°C at 760 mmHg
- Flash Point: 123.624°C
- Refractive Index: 1.607
- PSA: 41.61
2-(4-chloro-1H-pyrazol-1-yl)acetonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WL346-50mg |
2-(4-chloro-1H-pyrazol-1-yl)acetonitrile |
113336-23-5 | 95% | 50mg |
82.0CNY | 2021-07-15 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WL346-250mg |
2-(4-chloro-1H-pyrazol-1-yl)acetonitrile |
113336-23-5 | 95% | 250mg |
354CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WL346-1g |
2-(4-chloro-1H-pyrazol-1-yl)acetonitrile |
113336-23-5 | 95% | 1g |
667.0CNY | 2021-07-15 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WL346-5g |
2-(4-chloro-1H-pyrazol-1-yl)acetonitrile |
113336-23-5 | 95% | 5g |
2839CNY | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB1150058-1 G |
2-(4-chloro-1H-pyrazol-1-yl)acetonitrile |
113336-23-5 | 95% | 1g |
¥ 389.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB1150058-5 G |
2-(4-chloro-1H-pyrazol-1-yl)acetonitrile |
113336-23-5 | 95% | 5g |
¥ 1,174.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB1150058-10 G |
2-(4-chloro-1H-pyrazol-1-yl)acetonitrile |
113336-23-5 | 95% | 10g |
¥ 1,953.00 | 2021-05-07 | |
| Alichem | A049005655-5g |
2-(4-Chloro-1H-pyrazol-1-yl)acetonitrile |
113336-23-5 | 95% | 5g |
$359.56 | 2023-09-04 | |
| Alichem | A049005655-10g |
2-(4-Chloro-1H-pyrazol-1-yl)acetonitrile |
113336-23-5 | 95% | 10g |
$646.99 | 2023-09-04 | |
| Alichem | A049005655-25g |
2-(4-Chloro-1H-pyrazol-1-yl)acetonitrile |
113336-23-5 | 95% | 25g |
$1067.22 | 2023-09-04 |
2-(4-chloro-1H-pyrazol-1-yl)acetonitrile Suppliers
2-(4-chloro-1H-pyrazol-1-yl)acetonitrile Related Literature
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
Additional information on 2-(4-chloro-1H-pyrazol-1-yl)acetonitrile
Comprehensive Overview of 2-(4-chloro-1H-pyrazol-1-yl)acetonitrile (CAS No. 113336-23-5)
2-(4-chloro-1H-pyrazol-1-yl)acetonitrile, with the CAS number 113336-23-5, is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This nitrile-substituted pyrazole derivative is widely recognized for its versatility as a building block in synthetic chemistry. The compound's unique molecular structure, featuring a chloro-substituted pyrazole ring and an acetonitrile moiety, enables diverse applications in drug discovery and material science.
In recent years, the demand for pyrazole-based compounds like 2-(4-chloro-1H-pyrazol-1-yl)acetonitrile has surged due to their role in developing novel therapeutic agents. Researchers are particularly interested in its potential as a precursor for kinase inhibitors and antimicrobial agents, aligning with current trends in personalized medicine and antibiotic resistance solutions. The compound's chloro and nitrile functional groups offer excellent reactivity for further derivatization, making it valuable for high-throughput screening libraries.
The synthesis and applications of CAS 113336-23-5 have become hot topics in organic chemistry forums and research publications. Many scientists search for "pyrazole acetonitrile derivatives" or "chloropyrazole synthesis methods" when investigating this compound's properties. Its thermal stability and solubility profile in common organic solvents like DMF and dichloromethane make it particularly useful for cross-coupling reactions, a frequently searched term in modern synthetic chemistry.
From an industrial perspective, 2-(4-chloro-1H-pyrazol-1-yl)acetonitrile has shown promise in crop protection formulations. With growing global focus on sustainable agriculture, this compound's potential as an intermediate for eco-friendly pesticides has sparked numerous patent filings. The agrochemical sector particularly values its heterocyclic structure, which often correlates with improved biodegradability compared to traditional aromatic compounds.
Analytical characterization of 113336-23-5 typically involves advanced techniques like HPLC-MS and NMR spectroscopy - both highly searched analytical methods. The compound's distinct 1H NMR spectrum shows characteristic peaks between 7.5-8.5 ppm for the pyrazole protons and around 4.5 ppm for the methylene group, serving as important quality control markers. These spectral features are frequently discussed in chemistry databases and research papers addressing structure elucidation challenges.
Environmental and safety considerations for handling 2-(4-chloro-1H-pyrazol-1-yl)acetonitrile follow standard laboratory protocols for nitrile compounds. While not classified as highly hazardous, proper PPE (personal protective equipment) including nitrile gloves and ventilation are recommended during manipulation - a common query among laboratory technicians. The compound's LD50 data and ecotoxicity profile remain active research areas, particularly for pharmaceutical applications requiring rigorous safety assessments.
The commercial availability of CAS 113336-23-5 has expanded significantly, with suppliers offering various purity grades from 95% technical grade to 99%+ HPLC grade. Current market trends show increased demand for custom synthesis services of this compound, especially for researchers needing isotope-labeled versions (13C or 15N) for metabolic studies. This aligns with the growing pharmaceutical industry focus on ADME studies (Absorption, Distribution, Metabolism, and Excretion).
Future research directions for 2-(4-chloro-1H-pyrazol-1-yl)acetonitrile may explore its potential in metal-organic frameworks (MOFs) or as a ligand in catalysis - both trending topics in materials science. The compound's ability to coordinate with transition metals through its pyrazole nitrogen and nitrile group offers intriguing possibilities for developing novel heterogeneous catalysts. Such applications could contribute to greener chemical processes, addressing the industry's push toward sustainable chemistry practices.
In summary, 2-(4-chloro-1H-pyrazol-1-yl)acetonitrile (113336-23-5) represents an important heterocyclic building block with multifaceted applications across scientific disciplines. Its relevance continues to grow as researchers uncover new synthetic utilities and biological activities, making it a compound of enduring interest in both academic and industrial settings. The evolving patent landscape and increasing publication frequency confirm its status as a valuable chemical intermediate in modern research and development.
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